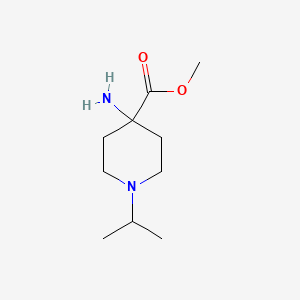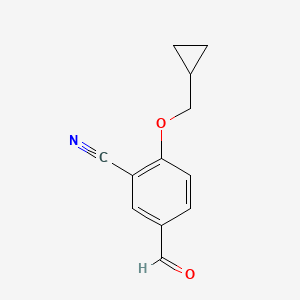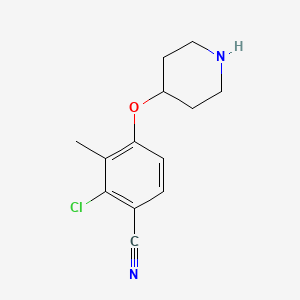
N-Me-D-Lys(Boc)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-lysine (tert-butoxycarbonyl)-methyl ester hydrochloride, commonly referred to as N-Me-D-Lys(Boc)-OMe.HCl, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties, which include a methylated amino group and a protected lysine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Lys(Boc)-OMe.HCl typically involves several key steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The protected lysine is then subjected to methylation. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The carboxyl group of the lysine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Me-D-Lys(Boc)-OMe.HCl can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Methylation and Demethylation: The methyl group on the amino group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for ester hydrolysis.
Methylation Agents: Methyl iodide or dimethyl sulfate are used for methylation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-D-lysine.
Carboxylic Acid: Hydrolysis of the ester group yields N-methyl-D-lysine carboxylic acid.
Scientific Research Applications
N-Me-D-Lys(Boc)-OMe.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Research: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medical Research: It is employed in the development of pharmaceuticals, including drugs targeting specific proteins and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Me-D-Lys(Boc)-OMe.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the Boc group is removed, the amino group can participate in various biochemical reactions, including peptide bond formation.
Comparison with Similar Compounds
N-Me-D-Lys(Boc)-OMe.HCl can be compared with other lysine derivatives, such as:
N-Boc-Lysine: Similar in structure but lacks the methyl group on the amino group.
N-Me-Lysine: Lacks the Boc protecting group and the ester group.
N-Boc-D-Lysine: Similar but without the methylation on the amino group.
The uniqueness of this compound lies in its combination of a protected amino group, a methylated amino group, and an esterified carboxyl group, making it highly versatile in peptide synthesis and biochemical research.
Properties
Molecular Formula |
C13H27ClN2O4 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |
InChI Key |
UHWJQMUZWPIJCA-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)





![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)





![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
